molecular formula C12H12N2O B2523556 3-[Methyl(pyridin-4-YL)amino]phenol CAS No. 1397188-61-2

3-[Methyl(pyridin-4-YL)amino]phenol

Cat. No.: B2523556
CAS No.: 1397188-61-2
M. Wt: 200.241
InChI Key: KCTWNINCGAIAJH-UHFFFAOYSA-N
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Description

3-[Methyl(pyridin-4-YL)amino]phenol is an organic compound that features a phenol group substituted with a methyl group and a pyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(pyridin-4-YL)amino]phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts can be optimized to improve yield and reduce costs. Additionally, continuous flow reactors may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[Methyl(pyridin-4-YL)amino]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amines or other reduced derivatives.

    Substitution: Nitrated or halogenated phenolic compounds.

Scientific Research Applications

3-[Methyl(pyridin-4-YL)amino]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[Methyl(pyridin-4-YL)amino]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the pyridin-4-yl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[Methyl(pyridin-3-YL)amino]phenol: Similar structure but with the pyridinyl group at the 3-position.

    3-[Methyl(pyridin-2-YL)amino]phenol: Similar structure but with the pyridinyl group at the 2-position.

    3-[Methyl(pyridin-4-YL)amino]aniline: Similar structure but with an aniline group instead of a phenol group.

Uniqueness

3-[Methyl(pyridin-4-YL)amino]phenol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both the phenol and pyridin-4-yl groups allows for a diverse range of chemical and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[methyl(pyridin-4-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-14(10-5-7-13-8-6-10)11-3-2-4-12(15)9-11/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTWNINCGAIAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=NC=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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